N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine is a chemical compound classified as an aminoalkyl furan derivative. It features a furan ring, which is a five-membered aromatic ring containing oxygen, and is characterized by the presence of an amino group and dimethylamine substituents. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications.
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine falls under the category of organic compounds, specifically within the class of amines and heterocyclic compounds. Its IUPAC name is N,N-dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine, reflecting its structural features .
The synthesis of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine typically involves the reaction of 5-methyl-2-furaldehyde with dimethylamine in the presence of a reducing agent. The following methods are commonly employed:
1. Direct Reaction:
2. Industrial Production:
The reaction typically proceeds through nucleophilic addition of the dimethylamine to the carbonyl carbon of the furaldehyde, followed by subsequent reduction steps to yield the desired amine product.
The molecular structure of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine includes:
The molecular formula is C9H16N2O, with a molecular weight of approximately 168.24 g/mol. The InChI key for this compound is KELHQGOVULCJSG-UHFFFAOYSA-N, providing a unique identifier for database searches .
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine can undergo several types of chemical reactions:
1. Oxidation:
2. Reduction:
3. Substitution:
These reactions are significant for modifying the compound's structure and enhancing its functional properties for various applications.
The mechanism of action for N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may act as a biochemical probe due to its structural features that allow it to interact with enzymes or receptors relevant in pharmacological contexts .
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine is typically a colorless to pale yellow liquid or solid depending on its purity and form. Its melting point ranges from 119° to 121°C when in salt form .
The compound exhibits basic properties due to the presence of amino groups, allowing it to participate in protonation reactions. Its solubility profile suggests compatibility with polar solvents like water and alcohols.
Relevant data include:
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine has a wide range of applications in scientific research:
Furan heterocycles, characterized by their oxygen-containing five-membered ring systems, serve as privileged scaffolds in medicinal chemistry due to their versatile hydrogen-bonding capacity, metabolic stability, and bioisosteric equivalence to aromatic phenols. The integration of aliphatic amine functionalities into furan systems—exemplified by N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine—generates molecular architectures capable of mimicking endogenous neurotransmitter frameworks while enhancing target engagement. This compound’s 5-methylfuran core enables π-stacking interactions with biological receptors, while its tertiary amine moiety facilitates protonation at physiological pH, enhancing water solubility and membrane permeability [4] [9].
Table 1: Key Physicochemical Properties of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine
Property | Value |
---|---|
CAS Registry Number | 953749-60-5 |
Molecular Formula | C₉H₁₆N₂O |
Molecular Weight | 168.24 g/mol |
SMILES Notation | CN(C)CC(C1=CC=C(O1)C)N |
Hydrogen Bond Acceptors | 3 (N₂, O₁) |
Hydrogen Bond Donors | 1 (Primary Amine) |
Research highlights the furan-amine hybrid’s utility in enzyme inhibition and receptor modulation. For instance, trifluoroalanine derivatives incorporating furyl ethylamine motifs demonstrate potent inhibition of pyridoxal phosphate (PLP)-dependent enzymes, crucial for amino acid metabolism [4]. The scaffold’s conformational flexibility allows optimal positioning within catalytic pockets, while the dimethylamino group acts as a hydrogen-bond acceptor, augmenting binding affinity.
The 5-methyl-2-furyl ethylamine unit in N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine (CAS: 953749-60-5) introduces steric and electronic features distinct from unsubstituted furan analogs. The methyl group at C5 of the furan ring:
This scaffold’s significance is underscored in adenosine A₂A receptor antagonists like SCH 58261 derivatives, where 2-furyl groups are critical for receptor affinity. Molecular docking studies reveal that the 5-methylfuran moiety engages in hydrophobic interactions within subpocket III of the A₂A receptor, while the ethylamine spacer orients the dimethylamino group toward extracellular loop residues [6].
Table 2: Receptor Binding Profiles of Select 2-Furyl Ethylamine Derivatives
Compound | A₂A Receptor Kᵢ (nM) | A₁ Receptor Kᵢ (nM) | Selectivity (A₁/A₂A) |
---|---|---|---|
SCH 58261 (Unsubstituted furyl) | 2.3 | 121 | 52.6 |
Preladenant (Optimized) | 1.1 | 1474 | 1340 |
5-Methylfuryl Analog | ~2–5* | >1000* | >200–500* |
*Estimated from structural-activity trends in [6]
The gem-dimethylamino group further differentiates this scaffold: Its steric bulk prevents N-demethylation, a common metabolic pathway in secondary amines, thereby extending in vivo half-life [5].
The synthesis of chiral furan-amine hybrids originated in early efforts to mimic natural alkaloids. Initial routes relied on resolution of racemates—a low-yielding process—but shifted toward asymmetric catalysis by the 2000s. Key milestones include:
The scaffold’s integration into drug candidates accelerated after 2010, particularly in neurological therapeutics. Derivatives featuring the 5-methyl-2-furyl ethylamine core demonstrated improved oral bioavailability (>50% in rat models) versus earlier furan amines due to the methyl group’s role in suppressing first-pass metabolism [6] [9].
Table 3: Evolutionary Timeline of Asymmetric Furan-Amine Hybrid Synthesis
Era | Synthetic Strategy | Key Advancement | Limitations |
---|---|---|---|
Pre-2000 | Racemic Synthesis + Resolution | Accessibility to enantiopure amines | <20% Overall Yield; Costly Resolving Agents |
2000–2010 | Oxazaborolidine-Catalyzed Reduction | High Enantioselectivity (up to 88% ee) | Substrate-Specific Reactivity |
2010–Present | Sulfinimine-Mediated Asymmetric Amination | Broad Substrate Scope; Diastereomeric Control | Multi-Step Sequences |
Commercial | Reductive Amination + Enzymatic Resolution | Scalability (kg-scale) | Requires Specialized Biocatalysts |
This compound’s trajectory illustrates a broader shift toward hybrid heterocyclic systems in drug design, where furan’s aromaticity complements the basicity of aliphatic amines for optimized pharmacokinetics and target engagement [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2